5-Fluoro-2-(2-fluorophenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-(2-fluorophenyl)pyridine is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical and biological properties due to the presence of fluorine atoms, which are strong electron-withdrawing groups. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine followed by thermal decomposition to introduce the fluorine atom . Another method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of high-pressure autoclaves and controlled reaction conditions, such as temperature and pressure, are crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-(2-fluorophenyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
5-Fluoro-2-(2-fluorophenyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals due to its potential biological activities.
Radiopharmaceuticals: Fluorinated pyridines are used in the synthesis of radiolabeled compounds for imaging and diagnostic purposes.
Agricultural Chemistry: The compound can be used in the development of agrochemicals such as herbicides and insecticides.
Material Science: It is used in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(2-fluorophenyl)pyridine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with biological molecules, such as enzymes and receptors, by forming strong hydrogen bonds and electrostatic interactions. This can lead to the modulation of various biological pathways and processes .
Comparison with Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
Comparison: Compared to other fluorinated pyridines, 5-Fluoro-2-(2-fluorophenyl)pyridine has unique properties due to the presence of two fluorine atoms in different positions on the aromatic ring. This can result in different reactivity and biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
511522-73-9 |
---|---|
Molecular Formula |
C11H7F2N |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
5-fluoro-2-(2-fluorophenyl)pyridine |
InChI |
InChI=1S/C11H7F2N/c12-8-5-6-11(14-7-8)9-3-1-2-4-10(9)13/h1-7H |
InChI Key |
FJTCHIXOSYJBCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.